![molecular formula C17H13N5O2 B2865154 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034500-37-1](/img/structure/B2865154.png)

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

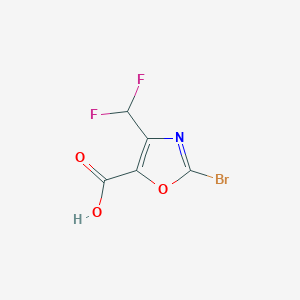

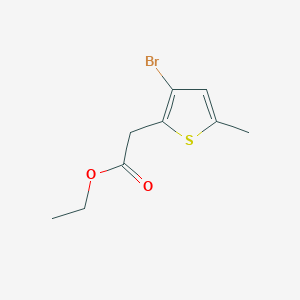

“N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide” is a complex organic compound that contains several functional groups including a furan ring, a pyrazine ring, a benzimidazole ring, and a carboxamide group .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized via condensation reactions or coupling reactions . For instance, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides are synthesized via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .Aplicaciones Científicas De Investigación

Antitumor Activity

Compounds with structures similar to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide have been synthesized and evaluated for their antitumor activity. Studies involving imidazo[5,1-d]-1,2,3,5-tetrazinones and related heterocycles have been conducted to probe the mode of action of antitumor drugs like temozolomide, with investigations into their cytotoxic effects against cancer cell lines and their ability to methylate guanines within DNA sequences (Clark et al., 1995).

Synthesis and Reactions

Research on the synthesis and reactions of cyclic oxalyl compounds with hydrazines or hydrazones has led to the formation of ester or amide derivatives, showcasing the versatility of these compounds in generating a variety of heterocyclic systems. This includes the synthesis of pyrazolo[3,4-d]-pyridazinone derivatives and their potential applications in medicinal chemistry (Şener et al., 2002).

Antimicrobial Activity

Studies have also explored the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides and their evaluation as antimicrobial agents. This research highlights the potential of such compounds in addressing microbial resistance through the development of new antimicrobial agents (Jyothi & Madhavi, 2019).

Antiviral Activity

Further investigations have focused on the conversion of furanones bearing a pyrazolyl group into other heterocyclic systems and studying their antiviral activity. This suggests the potential use of structurally similar compounds in the development of antiviral therapies (Hashem et al., 2007).

Corrosion Inhibition

Amino acid compounds related to the chemical structure have been synthesized and studied as corrosion inhibitors for steel in acidic solutions. This research demonstrates the potential application of such compounds in industrial settings to protect metals against corrosion (Yadav et al., 2015).

Mecanismo De Acción

Target of Action

Similar compounds have been studied for their effects on lung carcinoma cell lines .

Mode of Action

Compounds with similar structures have been shown to exhibit cytotoxic effects against lung carcinoma cell lines . The biological action of these compounds is thought to be due to the conjugation of the double bond with the carbonyl group .

Biochemical Pathways

Similar compounds have been shown to affect apoptosis in lung carcinoma cell lines . Apoptosis, or programmed cell death, is a crucial pathway in cancer treatment as it can lead to the death of cancer cells.

Result of Action

Similar compounds have been shown to have a cytotoxic effect on lung carcinoma cell lines . This suggests that the compound may have potential anti-cancer effects.

Propiedades

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c23-17(11-1-2-13-14(7-11)22-10-21-13)20-8-15-16(19-5-4-18-15)12-3-6-24-9-12/h1-7,9-10H,8H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWGNCFJZHIKHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCC3=NC=CN=C3C4=COC=C4)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2865073.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2865083.png)

![2-(2-chlorophenyl)-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2865089.png)

![4-Butyl-6-[3-(dimethylamino)acryloyl]-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2865091.png)

![N-(2,5-dimethylphenyl)-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2865092.png)